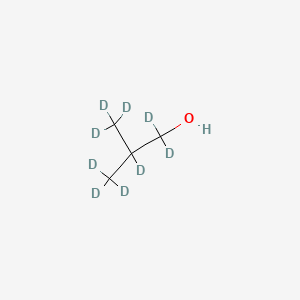

2-Methylpropyl-d9 Alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylpropyl-d9 Alcohol, also known as iso-Butyl Alcohol, Isobutyl Alcohol, Isobutanol, or 2-Methyl-1-propanol, is a biochemical used for proteomics research . It has a molecular formula of C4HD9O and a molecular weight of 83.18 . It is a labelled analogue of 2-Methylpropyl alcohol .

Synthesis Analysis

2-Methylpropyl-d9 Alcohol is used in the synthesis of new fluorinating reagents . It is also used in organic reactions . The isotopic enrichment is 98 atom % D .Molecular Structure Analysis

The molecular structure of 2-Methylpropyl-d9 Alcohol is represented by the formula (CD3)2CDCD2OH . This indicates that it contains deuterium (D), a stable isotope of hydrogen, which is used in various scientific research applications.Chemical Reactions Analysis

2-Methylpropyl-d9 Alcohol is used in organic reactions . It is also used in the lipase-catalyzed production of biodiesel as an energy source .Physical And Chemical Properties Analysis

2-Methylpropyl-d9 Alcohol is a colorless liquid . It has a molecular weight of 83.18 and a molecular formula of C4HD9O . It is stable if stored under recommended conditions .Applications De Recherche Scientifique

Organic Synthesis Reagent

2-Methylpropyl-d9 Alcohol: is a labeled analogue of 2-Methylpropyl alcohol, which is commonly used as a reagent in organic synthesis . Its deuterated form is particularly valuable in experiments requiring a non-radioactive isotopic labeling, providing a way to trace the incorporation of the isobutyl group into synthetic products.

Fluorinating Agent Synthesis

This compound is utilized in the synthesis of new fluorinating reagents . Fluorinated compounds have a broad range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and stability.

Biodiesel Production

In biofuel research, 2-Methylpropyl-d9 Alcohol is used in the lipase-catalyzed production of biodiesel . The deuterated form helps in studying the reaction mechanisms and optimizing the process by tracking the alcohol moiety through the reaction steps.

Proteomics Research

As a biochemical, it serves an important role in proteomics research . It can be used to investigate protein interactions and modifications, where its deuterated form provides an advantage in mass spectrometry by offering clear distinction from non-labeled forms.

Antimicrobial Activity Studies

The compound has been identified in the analysis of bioactive secondary metabolites produced by certain Bacillus strains . These metabolites exhibit antimicrobial activity, and 2-Methylpropyl-d9 Alcohol can be used to study their biosynthesis and action mechanism.

Alcohol Chemistry Research

In the broader field of alcohol chemistry, 2-Methylpropyl-d9 Alcohol contributes to fundamental research on synthesis methods, physical properties, and chemical reactivity . Its unique properties enable researchers to gain valuable insights that drive scientific innovation.

Safety and Hazards

Mécanisme D'action

Target of Action

2-Methylpropyl-d9 Alcohol, also known as 2-Methylpropyl Alcohol-D9, is a biochemical used in proteomics research

Mode of Action

It is known to be used in the synthesis of new fluorinating reagents . It is also used in the lipase-catalyzed production of biodiesel as an energy source .

Biochemical Pathways

The three main enzymes that carry out alcohol oxidation are alcohol dehydrogenase, cytochrome P450 2E1, and, to a lesser extent, catalase, all of which generate acetaldehyde .

Result of Action

It is known to be used in the synthesis of new fluorinating reagents , suggesting that it may play a role in the introduction of fluorine atoms into organic compounds.

Propriétés

IUPAC Name |

1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-CBZKUFJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678663 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropyl-d9 Alcohol | |

CAS RN |

850209-54-0 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)

![(4aR,8aR)-1-Nitrosodecahydropyrazino[2,3-b]pyrazine](/img/structure/B586364.png)